molecular formula C22H44N2O2 B11941601 N~1~,N~2~-didecylethanediamide CAS No. 10266-11-2

N~1~,N~2~-didecylethanediamide

Cat. No.: B11941601
CAS No.: 10266-11-2
M. Wt: 368.6 g/mol
InChI Key: MUNPUTOESFSWAI-UHFFFAOYSA-N
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Description

N~1~,N~2~-didecylethanediamide is an organic compound with the molecular formula C22H44N2O2 It is characterized by the presence of two decyl groups attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-didecylethanediamide typically involves the reaction of decylamine with ethyl chloroformate, followed by the addition of ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Decylamine Reaction: Decylamine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate decyl carbamate.

    Addition of Ethylenediamine: The intermediate is then reacted with ethylenediamine to form N1,N~2~-didecylethanediamide.

Industrial Production Methods

Industrial production of N1,N~2~-didecylethanediamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-didecylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amide groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of N1,N~2~-didecylethanediamide.

    Reduction: Reduced forms of the compound, potentially leading to the formation of primary amines.

    Substitution: Substituted amide derivatives depending on the electrophile used.

Scientific Research Applications

N~1~,N~2~-didecylethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential role in biological systems, including as a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1,N~2~-didecylethanediamide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cell membranes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~2~-dimethylethanediamide: A similar compound with methyl groups instead of decyl groups.

    N~1~,N~2~-diphenylethanediamide: Contains phenyl groups instead of decyl groups.

    N~1~,N~2~-dimesitylethanediamide: Features mesityl groups instead of decyl groups.

Uniqueness

N~1~,N~2~-didecylethanediamide is unique due to its long alkyl chains, which impart distinct hydrophobic properties and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring amphiphilic properties or specific molecular interactions.

Properties

CAS No.

10266-11-2

Molecular Formula

C22H44N2O2

Molecular Weight

368.6 g/mol

IUPAC Name

N,N'-didecyloxamide

InChI

InChI=1S/C22H44N2O2/c1-3-5-7-9-11-13-15-17-19-23-21(25)22(26)24-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

MUNPUTOESFSWAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C(=O)NCCCCCCCCCC

Origin of Product

United States

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